molecular formula C12H12F3NO2 B8512421 ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate

ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate

Cat. No.: B8512421
M. Wt: 259.22 g/mol
InChI Key: SFBGUVPIIJRHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is a synthetic organic compound characterized by the presence of an amino group, a trifluorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves multi-step organic reactions. One common method involves the condensation of 2,4,5-trifluorobenzaldehyde with an appropriate amino ester under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate involves its interaction with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the amino group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethyl ester group differentiates it from other similar compounds, providing unique properties for various applications .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

ethyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate

InChI

InChI=1S/C12H12F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4-6H,2-3,16H2,1H3

InChI Key

SFBGUVPIIJRHFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CC1=CC(=C(C=C1F)F)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Oxo-4-(2,4,5-trifluoro-phenyl)-butyric acid ethyl ester 1c (24.6 g, 94.5 mmol) was dissolved in 240 mL of methanol, and ammonium acetate (36.4 g, 473 mmol) was added to the solution. The reaction mixture was heated to reflux for 3 hours and monitored by thin layer chromatography until the disappearance of the starting materials. The reaction mixture was concentrated under reduced pressure, and then 100 mL of water was added to the residue. The mixture was extracted with ethyl acetate (200 mL×3), and the combined organic phase was washed with 200 mL of saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain a light yellow solid. The resulting solid was dissolved in 50 mL of ethyl acetate at 80° C., and then 50 mL of n-hexane and seed-crystal were added to the solution. The mixture was cooled to room temperature, and, half an hour later, 100 mL of n-hexane was added. The mixture was stored in refrigerator overnight and then filtered under reduced pressure to obtain the title compound 3-amino-4-(2,4,5-trifluoro-phenyl)-but-2-enoic acid ethyl ester 1d (19.5 g, yield 80%) as a white solid.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
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solvent
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36.4 g
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reactant
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50 mL
Type
reactant
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Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Ethyl 3-oxo-4-(2,4,5-trifluoro-phenyl)-butyrate 1c (24.6 g, 94.5 mmol) was dissolved in 240 mL of methanol, and ammonium acetate (36.4 g, 473 mmol) was added to the solution. The reaction mixture was heated to reflux for 3 hours. The reaction mixture was concentrated under reduced pressure, and then 100 mL of water was added to the residues. The mixture was extracted with ethyl acetate (200 mL×3), and the combined organic phase was washed with 200 mL of saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to obtain a light yellow solid. The resulting solid was dissolved in 50 mL of ethyl acetate at 80° C., and then 50 mL of n-hexane and seed-crystal were added to the solution. The mixture was cooled to room temperature, and half an hour later, 100 mL of n-hexane was added. The mixture was stored in refrigerator for 12 hours and then filtered to obtain the title compound ethyl 3-amino-4-(2,4,5-trifluoro-phenyl)-but-2-enoate 1d (19.5 g, yield 80%) as a white solid. MS m/z (ESI): 260.1 [M+1].
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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